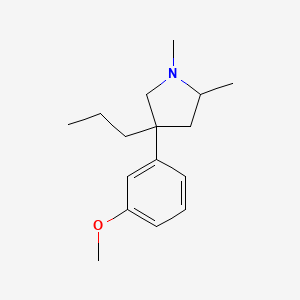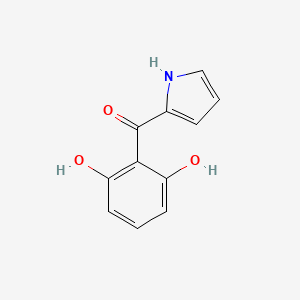
2-oxo-2H-chromen-7-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER is a complex organic compound that combines the structural features of isoindoline, propionic acid, and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Isoindoline Derivative: The synthesis begins with the preparation of the isoindoline derivative through the reaction of phthalic anhydride with ammonia or an amine.
Attachment of Propionic Acid: The isoindoline derivative is then reacted with a propionic acid derivative under acidic or basic conditions to form the propionic acid moiety.
Coupling with Chromene: Finally, the propionic acid derivative is esterified with a chromene derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-6-YL ESTER: Similar structure but with a different position of the chromene moiety.
3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-8-YL ESTER: Another positional isomer with the chromene moiety at a different location.
Uniqueness
The uniqueness of 3-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID 2-OXO-2H-CHROMEN-7-YL ESTER lies in its specific structural arrangement, which can impart distinct chemical and biological properties compared to its isomers and analogs.
Properties
Molecular Formula |
C20H13NO6 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C20H13NO6/c22-17-8-6-12-5-7-13(11-16(12)27-17)26-18(23)9-10-21-19(24)14-3-1-2-4-15(14)20(21)25/h1-8,11H,9-10H2 |
InChI Key |
ZJVVQMICDZNTMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12001778.png)
![9-Chloro-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B12001780.png)
![[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12001788.png)










